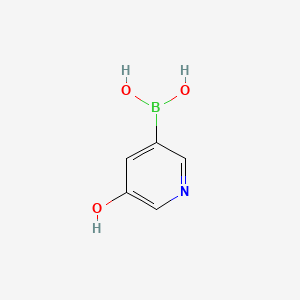
(5-Hydroxypyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Hydroxypyridin-3-yl)boronic acid” is a heterocyclic compound . It has a molecular weight of 138.92 . It is a solid substance that is stored at -20°C . It has been used in the synthesis of non-nucleoside inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase nonstructural protein 5B (NS5B) and mammalian target of rapamycin (mTOR) inhibitors .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H6BNO3/c8-5-1-4 (6 (9)10)2-7-3-5/h1-3,8-10H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
Boron-catalysed amidation reactions have been studied in detail . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 530.5±60.0 C at 760 mmHg . It is a solid substance that is stored at -20°C .科学的研究の応用
Chemical Synthesis and Functionalization
(5-Hydroxypyridin-3-yl)boronic acid and its derivatives are valuable intermediates in organic synthesis. They are used in the Suzuki cross-coupling reactions to create diverse pyridine libraries, contributing significantly to the development of new compounds in pharmaceuticals and materials science. The synthesis involves regioselective halogen-metal exchange and subsequent quenching with triisopropylborate, ensuring the production of single regioisomeric boronic acid or ester products (Bouillon et al., 2003), (Bouillon et al., 2002).
Electrophilic Activation in Water
Boronic acid derivatives are recognized for their role in electrophilic activation of unprotected maltols, which is crucial in the synthesis of metal-chelating pharmacophores like 3,4-Hydroxypyridinone (3,4-HOPO). The reaction utilizes reversible covalent bonds between boronic acid and hydroxyl/carbonyl groups and proceeds efficiently in water, highlighting the potential of these derivatives in green chemistry and pharmaceutical production on large scales (Ke et al., 2022).
Catalytic Applications
Boronic acid's inherent catalytic property is leveraged in aza-Michael additions, leading to the creation of densely functionalized cyclohexanes. This reaction, when catalyzed by chiral boronic acids like 3-borono-BINOL, achieves high enantioselectivity, paving the way for the synthesis of complex organic molecules with defined chirality and functional groups (Hashimoto et al., 2015), (Hall, 2019).
Interaction Studies and Molecular Recognition
Boronic acids are known for their ability to form reversible covalent bonds with diols, leading to their use in molecular recognition and sensor design. Studies on boronic acid derivatives like 2-methoxypyridin-3-yl-3-boronic acid have provided insights into their fluorescent properties, which are crucial for the development of new sensors and diagnostic tools (Melavanki, 2018).
作用機序
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIJJCLRXUCETJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718331 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1208308-11-5 |
Source


|
| Record name | (5-Hydroxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

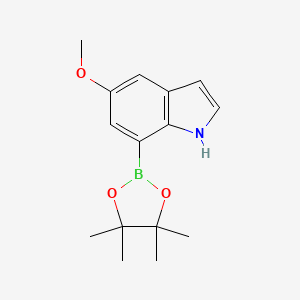
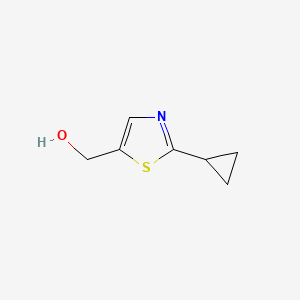
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)



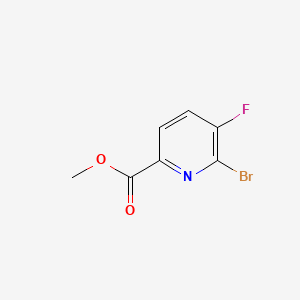
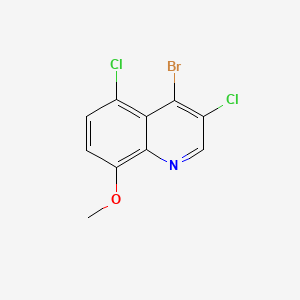
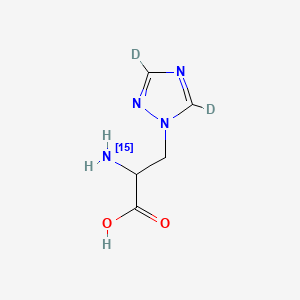


![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)

![1-Methyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B596509.png)